molecular formula C18H19F4N5O3 B1192760 G1023

G1023

Cat. No.: B1192760
M. Wt: 429.3756
InChI Key: XRGIIJXYVHEZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G1023 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in neurodegenerative disorders and brain injury pathologies. It has demonstrated efficacy in preclinical models of closed cranial injury (CCI), reducing brain damage, neuronal apoptosis, and neuroinflammation. Key findings include:

  • Mechanism of Action: this compound inhibits LRRK2 phosphorylation at the S935 site, attenuating HIF-1α-dependent transcriptional activation of LRRK2, which exacerbates brain damage .
  • Pharmacokinetics: Administered via intraperitoneal injection (daily for 9 days), this compound crosses the blood-brain barrier, as evidenced by reduced Ser1292 autophosphorylation in murine brains .
  • Therapeutic Outcomes: Reduces cerebral lesion volume by 40% and neuronal loss in the hippocampus and cortex . Mitigates blood-brain barrier (BBB) disruption by suppressing MMP2/9 and AQP4 upregulation . Improves motor balance and cognitive function (e.g., novel object recognition) post-CCI .

Properties

Molecular Formula

C18H19F4N5O3

Molecular Weight

429.3756

IUPAC Name

[4-(4-Methylamino-5-trifluoromethyl-pyrimidin-2-ylamino)-2-fluoro-5-methoxy-phenyl]-morpholin-4-yl-methanone

InChI

InChI=1S/C18H19F4N5O3/c1-23-15-11(18(20,21)22)9-24-17(26-15)25-13-8-12(19)10(7-14(13)29-2)16(28)27-3-5-30-6-4-27/h7-9H,3-6H2,1-2H3,(H2,23,24,25,26)

InChI Key

XRGIIJXYVHEZPX-UHFFFAOYSA-N

SMILES

O=C(C1=CC(OC)=C(NC2=NC=C(C(F)(F)F)C(NC)=N2)C=C1F)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G1023;  G-1023;  G 1023

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

G1023 belongs to a class of LRRK2 kinase inhibitors. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Comparison of this compound with Other LRRK2 Inhibitors

Compound Target Specificity Administration Route BBB Penetration Key Findings Limitations Reference
This compound LRRK2 (S935 phosphorylation) Intraperitoneal Yes Reduces brain injury volume, neuroinflammation, and apoptosis in vivo. Limited long-term toxicity data.
MLi-2 LRRK2 (ATP-competitive) Oral/In vitro Moderate High selectivity (IC50 = 0.76 nM), efficacy in Parkinson’s disease models. Poor solubility in aqueous solutions.
PF-06447475 LRRK2 (WT and G2019S mutant) Oral Yes Reduces α-synuclein pathology in transgenic mice. Potential off-target effects on RIPK2.
LRRK2-IN-1 Pan-LRRK2 inhibitor In vitro No Broad kinase inhibition; used for mechanistic studies. Low selectivity; unsuitable for in vivo.

Key Contrasts :

Efficacy in Neurological Models: this compound and PF-06447475 show robust in vivo efficacy in brain injury and Parkinson’s models, respectively. MLi-2, while potent, is primarily validated in vitro .

BBB Penetration :

  • This compound and PF-06447475 effectively cross the BBB, critical for CNS-targeted therapies. LRRK2-IN-1 and GSK2578215A lack this property, limiting their therapeutic utility .

Selectivity and Safety :

  • MLi-2 exhibits superior selectivity (IC50 = 0.76 nM) but requires formulation optimization for clinical use. PF-06447475 may inhibit RIPK2, raising safety concerns .
  • This compound’s safety profile in chronic models remains underexplored compared to PF-06447475, which has advanced to preclinical Parkinson’s trials .

Therapeutic Scope :

  • This compound is specialized for acute brain injury, while MLi-2 and PF-06447475 are geared toward chronic neurodegeneration. This functional divergence underscores the need for context-specific inhibitor selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
G1023
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
G1023

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.